6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride
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Overview
Description
6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as metal complexes, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride can undergo various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Scientific Research Applications
6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Uniqueness
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 4-position of the phenyl ring and the dimethyl groups at the 2 and 3 positions of the imidazo[2,1-b][1,3]thiazole ring can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C15H17ClN2S |
---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C15H16N2S.ClH/c1-4-12-5-7-13(8-6-12)14-9-17-10(2)11(3)18-15(17)16-14;/h5-9H,4H2,1-3H3;1H |
InChI Key |
RSHMOAZSNASKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C)C.Cl |
Origin of Product |
United States |
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